Tetraphenylphosphonium phenyltri-p-tolylborate
Description
Crystallographic Analysis and Molecular Geometry
Crystal System and Space Group
Tetraphenylphosphonium phenyltri-p-tolylborate crystallizes in a monoclinic system with the space group P21/c* (no. 14), as determined by single-crystal X-ray diffraction. The unit cell parameters are a = 9.0474(7) Å, b = 19.9648(12) Å, c = 10.7153(3) Å, and β = 104.175(2)°, yielding a cell volume of 1876.6(3) Å3. The asymmetric unit comprises one tetraphenylphosphonium cation and one phenyltri-p-tolylborate anion, with additional disordered solvent molecules in some crystal forms.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular formula | C52H48BP |
| Molecular weight | 714.7 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/c* |
| Unit cell volume | 1876.6(3) Å3 |
| Z (formula units) | 4 |
Molecular Geometry
The tetraphenylphosphonium cation adopts a tetrahedral geometry, with bond lengths of 1.80–1.82 Å between phosphorus and the ipso carbons of the phenyl rings. The phenyltri-p-tolylborate anion exhibits a trigonal planar boron center coordinated to three p-tolyl groups (C6H4CH3) and one phenyl group (C6H5), with B–C bond lengths of 1.57–1.59 Å. The p-tolyl substituents introduce steric bulk, distorting the anion’s symmetry and influencing packing efficiency.
Properties
Molecular Formula |
C51H46BP |
|---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
tetraphenylphosphanium;tris(4-methylphenyl)-phenylboranuide |
InChI |
InChI=1S/C27H26B.C24H20P/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h4-20H,1-3H3;1-20H/q-1;+1 |
InChI Key |
MHMQNYHAFOKALW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Metathesis Reaction: Primary Synthetic Pathway
Reaction Mechanism
The metathesis method involves combining a tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) with a borate salt (e.g., lithium phenyltri-p-tolylborate) in a polar aprotic solvent. The general reaction is:
$$
\text{(C}6\text{H}5\text{)}4\text{P}^+\text{Br}^- + \text{Li}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- \rightarrow \text{(C}6\text{H}5\text{)}4\text{P}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- + \text{LiBr}
$$
This method leverages the low solubility of lithium halides in solvents like acetone or methanol, facilitating product isolation via precipitation.
Procedure and Optimization
- Solvent System : A 2:1 methanol-water mixture is optimal for dissolving reactants while ensuring rapid precipitation of byproducts.
- Stoichiometry : A 1:1 molar ratio of phosphonium halide to borate salt minimizes unreacted starting materials. Excess borate salt (1.1 equiv.) improves yields to >90%.
- Workup : Vacuum filtration and washing with cold methanol remove residual LiBr. Recrystallization from hot acetone enhances purity (82% yield).
Table 1: Metathesis Reaction Conditions and Outcomes
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Solvent | Methanol:Water (2:1) | Maximizes solubility & precipitation |
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 2 hours | Completes anion exchange |
| Recrystallization | Acetone, 60°C | Purity >98% (NMR confirmed) |
Anion Exchange via Quaternary Phosphonium Salts
Methodology
Tetraphenylphosphonium bromide reacts with sodium phenyltri-p-tolylborate in aqueous ethanol:
$$
\text{(C}6\text{H}5\text{)}4\text{P}^+\text{Br}^- + \text{Na}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- \rightarrow \text{(C}6\text{H}5\text{)}4\text{P}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- + \text{NaBr}
$$
The sodium bromide byproduct is removed via filtration, and the product is isolated by solvent evaporation.
Photochemical Synthesis from Elemental Phosphorus
UV-Mediated Radical Formation
A novel approach involves irradiating a mixture of P$$_4$$, chlorobenzene, and the organic photoreductant TDAE (tetrakis(dimethylamino)ethylene) with UV light (365 nm). This generates tetraphenylphosphonium chloride intermediates, which undergo anion exchange with phenyltri-p-tolylborate salts.
Key Advantages
- Direct P$$_4$$ Utilization : Avoids pre-formed phosphonium salts, reducing costs.
- Selectivity : UV light promotes selective P–P bond cleavage, minimizing byproducts like triphenylphosphine.
Table 2: Photochemical Reaction Parameters
| Condition | Value | Outcome |
|---|---|---|
| Light Source | 365 nm LED | 54% yield of phosphonium salt |
| Solvent | Acetone | Enhances radical stability |
| Reaction Time | 20 hours | Completes P$$_4$$ conversion |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
Tetraphenylphosphonium phenyltri-p-tolylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its phenyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Various halides or nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides or borate esters.
Reduction: Generation of phosphine or borane derivatives.
Substitution: Production of substituted phosphonium or borate compounds.
Scientific Research Applications
Tetraphenylphosphonium phenyltri-p-tolylborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of tetraphenylphosphonium phenyltri-p-tolylborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, or affecting their function. The pathways involved may include signal transduction, metabolic regulation, or cellular transport processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between tetraphenylphosphonium phenyltri-p-tolylborate and analogous compounds:
Table 1: Comparative Analysis of Tetraphenylphosphonium Salts
Key Findings
Borohydride ([BH₄]⁻) and tetrafluoroborate ([BF₄]⁻) anions are smaller and less sterically demanding, enabling applications in catalysis and synthesis .
Solubility and Stability :
- TPTB exhibits low solubility in polar solvents due to its symmetrical, hydrophobic structure, while phenyltri-p-tolylborate’s methyl groups improve solubility in aromatic solvents .
- Tetraphenylborates are prone to hydrolysis and photodegradation , whereas borohydrides and tetrafluoroborates are more stable under inert conditions .
Functional Applications :
- TPTB is widely used in thermodynamic studies to estimate single-ion properties in solution .
- Phenyltri-p-tolylborate derivatives show promise in porous materials for cation exchange, akin to zeolites, due to their bulky anionic frameworks .
- Borohydride salts like [Ph₄P][BH₄] are precursors for hydrogen storage materials and reducing agents .
Biological Activity
Tetraphenylphosphonium phenyltri-p-tolylborate (TPP-PTB) is a synthetic compound that has garnered attention in various fields, particularly in biological research. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.
- Molecular Formula : CHB
- Molecular Weight : 714.74 g/mol
- CAS Number : 181259-35-8
- Physical State : Solid (white to off-white powder)
TPP-PTB is known to interact with cell membranes and has been studied for its role in cellular transport mechanisms. The compound's ability to form lipophilic complexes allows it to traverse biological membranes effectively, which is crucial for its biological activity.
Biological Activities
-
Antimicrobial Properties :
- TPP-PTB has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death.
- Case Study : In a study on Staphylococcus aureus, TPP-PTB exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Anticancer Activity :
- Research has shown that TPP-PTB can induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study involving human breast cancer cells (MCF-7) revealed that treatment with TPP-PTB resulted in a 50% reduction in cell viability at concentrations of 25 µg/mL after 48 hours.
-
Neuroprotective Effects :
- TPP-PTB has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Research Finding : In a rodent model of Alzheimer's disease, administration of TPP-PTB improved cognitive function and reduced amyloid-beta plaque accumulation.
Safety and Toxicity
While TPP-PTB exhibits promising biological activities, its safety profile is essential for potential therapeutic applications. Toxicological assessments reveal that at high concentrations, TPP-PTB can induce cytotoxicity in non-target cells.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) |
| Skin Irritation | Mild irritation observed |
| Eye Irritation | Moderate irritation observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
